![molecular formula C26H18F3N3OS B3007140 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-27-3](/img/structure/B3007140.png)
3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a derivative of pyrrolopyrimidine, a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, reactions, and properties of related pyrrolopyrimidine derivatives, which can be used to infer potential characteristics of the compound of interest.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves multi-component one-pot synthesis methods, as seen in the creation of 3-methyl-1,4-diphenyl-7-thioxo-tetrahydropyrazolopyrimidinopyridine derivatives . These methods are advantageous due to their efficiency and the potential for structural diversity in the resulting compounds. The synthesis of related compounds, such as 1,7-diphenyltriazolopyrimidinones, also involves reactions with reagents like N,N-dimethylformamide dimethylacetal to yield various substituted products . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and heteroatoms, which can significantly influence their chemical behavior and biological activity. The substitution pattern on the phenyl rings, as seen in substituted 5,7-diphenyl-pyrrolopyrimidines, is known to determine potency and specificity, particularly in the context of tyrosine kinase inhibition . This suggests that the trifluoromethyl group in the compound of interest may play a crucial role in its biological activity.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives undergo various chemical reactions, leading to a wide array of products. For instance, reactions with hydrazine, hydroxylamine, and different aldehydes can yield substituted pyrazoles, isoxazoles, and other azolopyrimidines . The presence of a thioether group in the compound of interest suggests potential for further functionalization through reactions with electrophiles or nucleophiles, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The introduction of substituents like the trifluoromethyl group can affect the compound's lipophilicity, electronic properties, and steric hindrance, which in turn can impact solubility, stability, and reactivity . The antimicrobial and antifungal activities of some derivatives have been evaluated, indicating potential applications in medicinal chemistry . The local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities of certain thiosubstituted pyrimidinones have also been studied, demonstrating the therapeutic potential of these compounds .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Synthesis of Pyridino and Triazolino Derivatives : Hassneen and Abdallah (2003) explored the synthesis of pyridino[2,3-d]pyrimidin-4-one and triazolino[4,5-a]pyrimidin-5-one derivatives. This process involves the reaction of compounds like 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine with different acetals, forming various pyrimidin-4-ones that are structurally related to 3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Hassneen & Abdallah, 2003).
Novel Pyrrolo-pyrimidines Synthesis : Mishra (2010) conducted research on synthesizing new 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H)-ones using microwave irradiation, demonstrating a method to create compounds structurally similar to the compound (Mishra, 2010).
Biological Activities and Pharmacological Studies
Antimicrobial Activities : Several studies have explored the antimicrobial properties of compounds structurally related to this compound. For example, Maddila et al. (2016) synthesized benzothiazole pyrimidine derivatives showing notable antibacterial and antifungal activities (Maddila et al., 2016).
Synthesis of Antifolates and Antitumor Agents : Gangjee et al. (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase inhibitors and antitumor agents. This research provides insight into the potential use of related compounds in cancer treatment (Gangjee et al., 2007).
Material Science and Engineering Applications
- Crystal Engineering and pi-pi Stacking : Chang et al. (2008) conducted studies on crystal engineering involving pi-pi stacking interactions between electron-rich and electron-deficient heteroaromatics. Such studies are crucial for understanding the solid-state properties and potential material science applications of related compounds (Chang et al., 2008).
properties
IUPAC Name |
3,7-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3OS/c27-26(28,29)19-11-7-8-17(14-19)16-34-25-31-22-21(18-9-3-1-4-10-18)15-30-23(22)24(33)32(25)20-12-5-2-6-13-20/h1-15,30H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHVIGINPLNQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
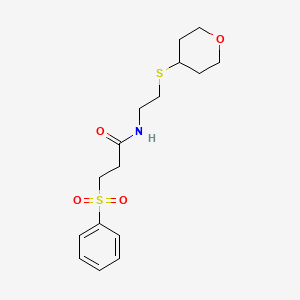
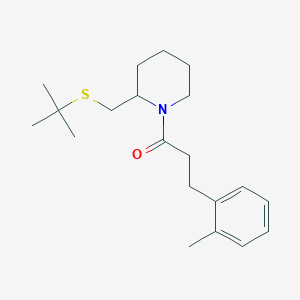

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)
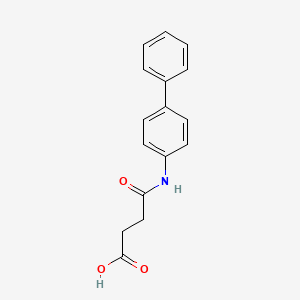
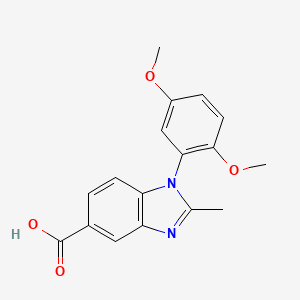
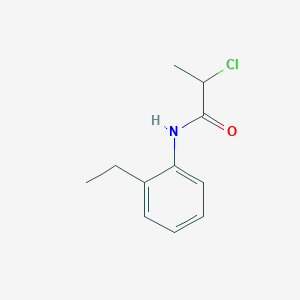

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)